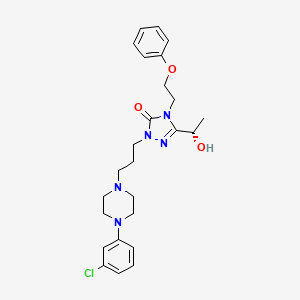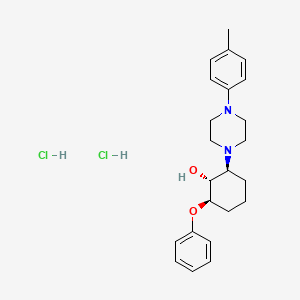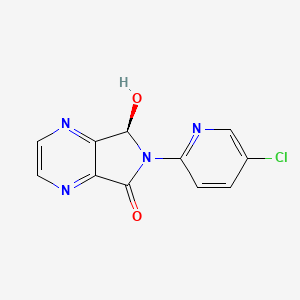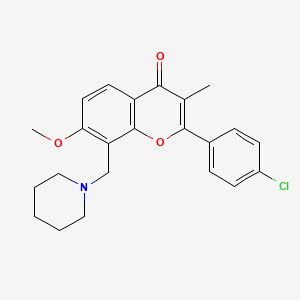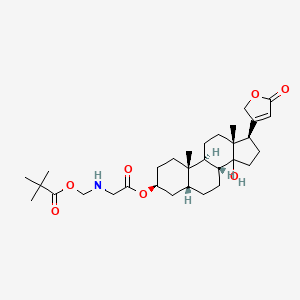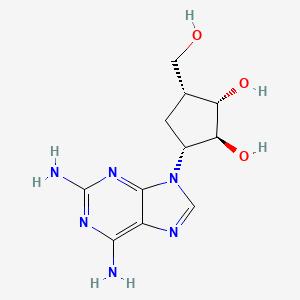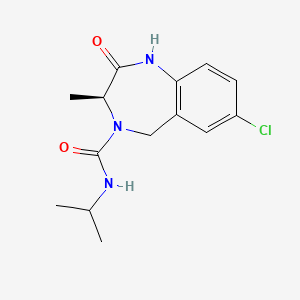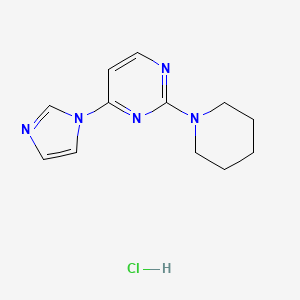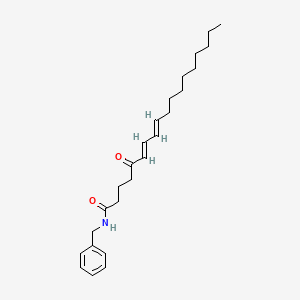
Macamide 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-5-oxo-6E,8E-octadecadienamide is a compound belonging to the class of fatty acid amides. . This compound has garnered interest due to its potential pharmacological properties and its presence in traditional medicinal plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-oxo-6E,8E-octadecadienamide typically involves the reaction of benzylamine with an appropriate fatty acid derivative. One common method involves the use of 5-oxo-6E,8E-octadecadienoic acid, which is reacted with benzylamine under specific conditions to form the desired amide bond . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of N-benzyl-5-oxo-6E,8E-octadecadienamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-5-oxo-6E,8E-octadecadienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
N-benzyl-5-oxo-6E,8E-octadecadienamide has several scientific research applications, including:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound has been investigated for its role in biological systems, particularly in relation to its presence in maca and its potential health benefits.
Wirkmechanismus
The mechanism of action of N-benzyl-5-oxo-6E,8E-octadecadienamide involves its interaction with the endocannabinoid system. It acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can have various physiological effects, including analgesic, anxiolytic, and antidepressant properties .
Vergleich Mit ähnlichen Verbindungen
N-benzyl-5-oxo-6E,8E-octadecadienamide is unique due to its specific structure and the presence of both oxo and diene functionalities. Similar compounds include:
N-benzylhexadecanamide: Another macamide found in maca, but with a different fatty acid chain length.
N-benzyl-5-oxo-6E,8E-hexadecadienamide: Similar structure but with a shorter fatty acid chain.
N-benzyl-5-oxo-6E,8E-eicosadienamide: Similar structure but with a longer fatty acid chain.
Eigenschaften
CAS-Nummer |
405906-95-8 |
|---|---|
Molekularformel |
C25H37NO2 |
Molekulargewicht |
383.6 g/mol |
IUPAC-Name |
(6E,8E)-N-benzyl-5-oxooctadeca-6,8-dienamide |
InChI |
InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-15-19-24(27)20-16-21-25(28)26-22-23-17-13-12-14-18-23/h10-15,17-19H,2-9,16,20-22H2,1H3,(H,26,28)/b11-10+,19-15+ |
InChI-Schlüssel |
DKMGVACNAAKVRR-MRBSYODNSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C/C=C/C(=O)CCCC(=O)NCC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCC=CC=CC(=O)CCCC(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


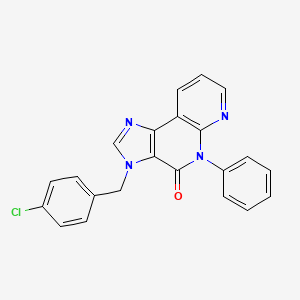
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
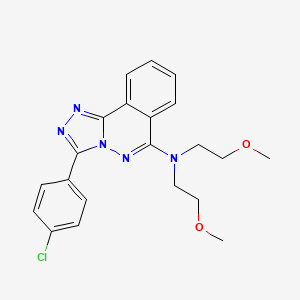
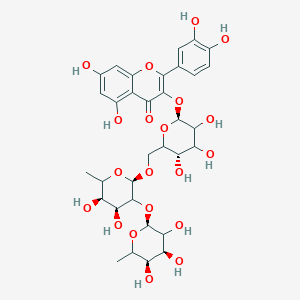
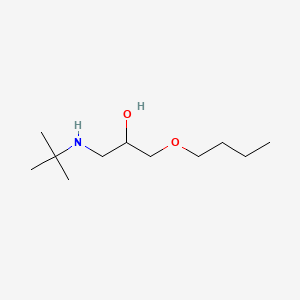
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)
